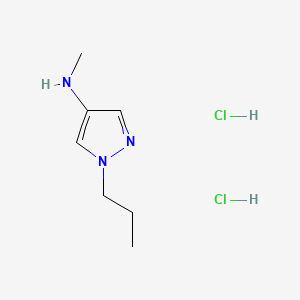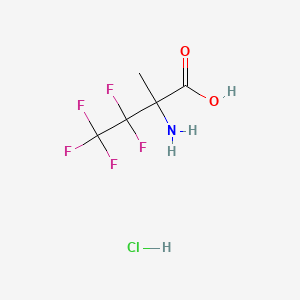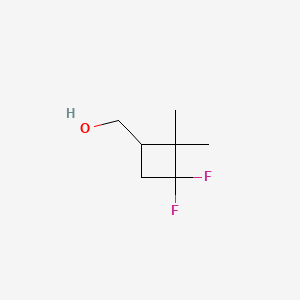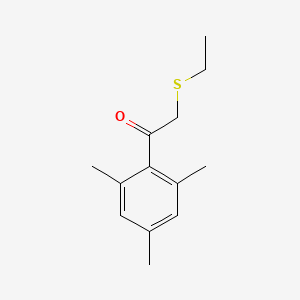
2-(Ethylthio)-1-mesitylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-1-mesitylethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to a mesityl group through an ethanone linkage. This compound is part of the broader class of thioethers, which are known for their sulfur-containing functional groups. Thioethers are often utilized in various chemical reactions due to their unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-mesitylethan-1-one typically involves the reaction of mesityl chloride with ethylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylthiol attacks the mesityl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
化学反応の分析
Types of Reactions
2-(Ethylthio)-1-mesitylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or other reduced forms.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or other thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethylthio)-1-mesitylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(Ethylthio)-1-mesitylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-Phenylthio-1-mesitylethan-1-one: Similar structure but with a phenylthio group instead of an ethylthio group.
2-Methylthio-1-mesitylethan-1-one: Contains a methylthio group instead of an ethylthio group.
2-Butylthio-1-mesitylethan-1-one: Features a butylthio group in place of the ethylthio group.
Uniqueness
2-(Ethylthio)-1-mesitylethan-1-one is unique due to the specific combination of the ethylthio and mesityl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC名 |
2-ethylsulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-5-15-8-12(14)13-10(3)6-9(2)7-11(13)4/h6-7H,5,8H2,1-4H3 |
InChIキー |
RWYULPQJWBQRQR-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


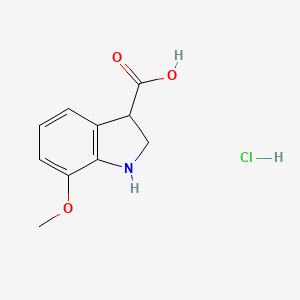
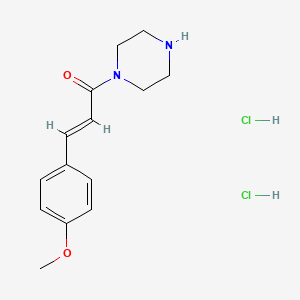
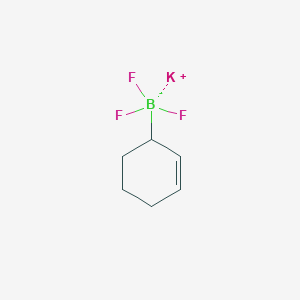
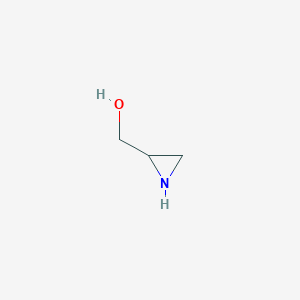
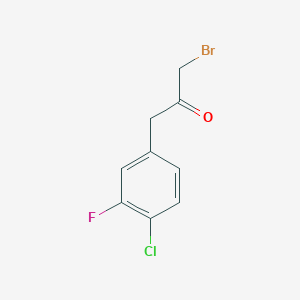
![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
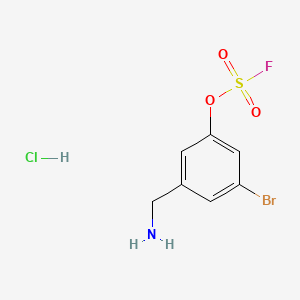
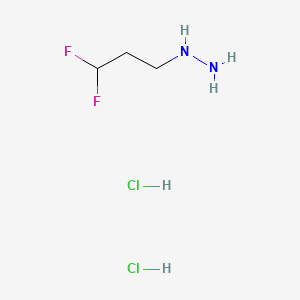
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
